Phenazine-1,2-diamine

Catalog No.
S1519808
CAS No.
18742-99-9
M.F
C12H10N4
M. Wt
210.23 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenazine-1,2-diamine

CAS Number

18742-99-9

Product Name

Phenazine-1,2-diamine

IUPAC Name

phenazine-1,2-diamine

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C12H10N4/c13-7-5-6-10-12(11(7)14)16-9-4-2-1-3-8(9)15-10/h1-6H,13-14H2

InChI Key

IYQHCPGJNZBANF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)N)N

Synonyms

Phenazine, 1,2-diamino- (7CI,8CI)

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)N)N

Phenazine-1,2-diamine, also known as 2,3-diaminophenazine, is an organic compound with the chemical formula C12H10N4C_{12}H_{10}N_{4}. It is a derivative of phenazine, characterized by the presence of two amino groups at the 1 and 2 positions of the phenazine ring. This compound exhibits a yellow to orange color and is sparingly soluble in water but can dissolve in organic solvents like ethanol and dimethyl sulfoxide. Phenazine-1,2-diamine is notable for its structural features that allow it to participate in various

Typical of amines and aromatic compounds:

  • Oxidation: This compound can be oxidized to form various phenazine derivatives. The oxidation can occur through air oxidation or using oxidizing agents like ferric chloride .
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives. The presence of amino groups makes it a suitable candidate for such reactions, leading to a variety of functionalized products .
  • Cyclization: Phenazine-1,2-diamine can participate in cyclization reactions to form more complex heterocycles, which are often utilized in dye synthesis and pharmaceuticals .

Phenazine derivatives, including phenazine-1,2-diamine, exhibit significant biological activities. They have been studied for their antimicrobial properties, particularly against pathogenic bacteria and fungi. For example, certain phenazine derivatives have shown effectiveness in inhibiting the growth of Pseudomonas aeruginosa, a common pathogen associated with infections . Additionally, some studies suggest potential anticancer activity due to their ability to induce apoptosis in cancer cells .

Several methods exist for synthesizing phenazine-1,2-diamine:

  • Wohl–Aue Reaction: This classical method involves the reaction of nitrobenzene with aniline derivatives under specific conditions to yield phenazines .
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that combine multiple reactants (such as 2-naphthols and diamines) in the presence of oxidizing agents like potassium persulfate. This method enhances yield and reduces reaction time .
  • Ultrasound-Assisted Synthesis: Utilizing ultrasound has been shown to improve yields and reduce reaction times when synthesizing phenazine derivatives from diamines and other substrates .

Phenazine-1,2-diamine and its derivatives find applications across various fields:

  • Dyes and Pigments: Due to their vibrant colors, phenazines are used as dyes in textiles and inks.
  • Pharmaceuticals: Compounds derived from phenazine-1,2-diamine are being explored for their potential therapeutic effects, particularly in antimicrobial and anticancer applications .
  • Electrochemical Sensors: Phenazines are employed in the development of electrochemical sensors due to their redox-active properties .

Research into the interactions of phenazine-1,2-diamine with biological molecules has revealed its potential as a binding agent. Studies have shown that it can interact with DNA and proteins, influencing cellular processes. These interactions are being investigated for their implications in drug design and development .

Phenazine-1,2-diamine shares structural similarities with several other compounds within the phenazine family. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey FeaturesUnique Aspects
PhenazineC12H8N2C_{12}H_{8}N_{2}Parent compound of many derivativesLacks amino groups
1-Amino-phenazineC12H9N3C_{12}H_{9}N_{3}Contains one amino groupLess polar than phenazine-1,2-diamine
2-Amino-phenazineC12H9N3C_{12}H_{9}N_{3}Contains one amino groupSimilar properties but different reactivity
5-Amino-phenazineC12H9N3C_{12}H_{9}N_{3}Amino group at position 5Different biological activity profile
9-AminoacridineC13H10N3C_{13}H_{10}N_{3}Related structure with potential antitumor activityUnique structure compared to phenazines

Phenazine-1,2-diamine's dual amino groups enhance its reactivity compared to other derivatives, allowing for diverse synthetic pathways and biological activities not found in simpler phenazines .

Phenazine-1,2-diamine belongs to the broader family of phenazine compounds, which have been known since the mid-19th century. The parent compound, phenazine, has the molecular formula (C₆H₄)₂N₂ and is described as a dibenzo annulated pyrazine. Phenazines were initially recognized for their intense coloration, which facilitated their early discovery and characterization. They have historically served as parent substances for many dyestuffs, including toluylene red, indulines, and safranines.

The specific derivative phenazine-1,2-diamine was developed through targeted modification of the basic phenazine scaffold. Early synthesis approaches involved the reduction of corresponding nitro compounds. A classical method described in literature involved the reduction of 2-amino-1-nitrophenazine using zinc-acetic acid or catalytic hydrogenation methods. These processes typically yielded purple crystalline needles with characteristic melting points between 189-191°C.

The study of diaminophenazines gained momentum as researchers recognized their potential as intermediates for more complex heterocyclic systems and their interesting photophysical properties. The development of more efficient synthetic routes has continued to evolve, allowing for greater accessibility of these compounds for research and applications.

Significance in Heterocyclic Chemistry

Phenazine-1,2-diamine occupies an important position in heterocyclic chemistry due to its unique structural features and reactivity patterns. The compound combines a planar, tricyclic phenazine core with two primary amine groups positioned adjacently on one of the outer benzene rings. This structural arrangement creates distinctive electronic properties and chemical reactivity that distinguishes it from other phenazine derivatives.

The significance of phenazine-1,2-diamine in heterocyclic chemistry stems from several key factors:

  • It serves as a versatile building block for the synthesis of more complex heterocyclic systems, particularly those incorporating additional nitrogen-containing rings.
  • The 1,2-diamine functionality provides multiple reactive sites for selective transformations, enabling the creation of libraries of derivatives with tailored properties.
  • The compound exhibits interesting electronic properties due to the interplay between the electron-rich amine groups and the electron-deficient phenazine core.
  • Its planar structure facilitates π-π stacking interactions, which can be exploited in supramolecular chemistry and materials science applications.

These characteristics have made phenazine-1,2-diamine a valuable scaffold for exploring fundamental concepts in heterocyclic chemistry and developing new functional materials.

Position within the Phenazine Family

Phenazine-1,2-diamine represents one specific derivative within the broader phenazine family. The phenazine scaffold serves as the foundation for numerous natural and synthetic compounds with diverse substitution patterns and functional groups. Phenazines are generally classified as electron-deficient π-systems containing a central pyrazine ring with two annulated benzene rings.

The biosynthesis of phenazines in nature follows a well-defined pathway that branches off from the shikimic acid pathway at a point subsequent to chorismic acid. Two molecules of this chorismate-derived intermediate are brought together in a diagonally-symmetrical fashion to form the basic phenazine scaffold, which then undergoes sequential modifications to generate various phenazine derivatives with differing biological activities.

Within this family, phenazine-1,2-diamine is distinguished by the presence of two amine groups at the 1,2-positions, which significantly alters its chemical properties compared to other derivatives such as phenazine-1-carboxylic acid (PCA) or unsubstituted phenazine. The positional isomer 2,3-diaminophenazine (DAP) has also received considerable attention in recent research due to its similar properties and applications.

Table 1: Comparison of Phenazine-1,2-diamine with Related Phenazine Derivatives

CompoundMolecular FormulaKey Structural FeaturesNotable Properties
PhenazineC₁₂H₈N₂Unsubstituted phenazine coreYellow crystalline solid, sparingly soluble in alcohol, soluble in sulfuric acid
Phenazine-1,2-diamineC₁₂H₁₀N₄Two amine groups at positions 1,2Purple crystalline needles, fluorescent, soluble in organic solvents
2,3-DiaminophenazineC₁₂H₁₀N₄Two amine groups at positions 2,3Fluorescent, DNA binding properties, antibacterial activity
Phenazine-1-carboxylic acidC₁₃H₈N₂O₂Carboxylic acid group at position 1Antibiotic properties, produced by Pseudomonas species

Research Evolution and Current Trends

Research on phenazine-1,2-diamine has evolved significantly over recent decades, reflecting broader trends in chemical research and the discovery of new applications. Early investigations focused primarily on synthesis methodologies and basic structural characterization. More recently, research has expanded to explore the compound's photophysical properties, biological activities, and potential applications in diverse fields.

Current research trends include:

  • Development of greener, more sustainable synthesis approaches that employ environmentally friendly catalysts and solvents. For example, recent work has demonstrated the use of water as a green solvent with Jeanbandyite as a catalyst for the synthesis of related diaminophenazines.

  • Exploration of fluorescence properties and their modulation through structural modifications. Studies have shown that modifications such as alkylation of the amino groups or incorporation into imidazolidine rings can significantly enhance fluorescence quantum yields, reaching values up to 0.80 for certain derivatives.

  • Investigation of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which position phenazine derivatives as potential therapeutic agents.

  • Application of advanced spectroscopic and computational methods to gain deeper insights into structure-property relationships, facilitating the rational design of derivatives with enhanced properties for specific applications.

  • Utilization as building blocks for the preparation of functionalized materials with tailored properties for applications in sensing, imaging, and optoelectronics.

These evolving research directions highlight the continuing relevance of phenazine-1,2-diamine in contemporary chemical research and its potential for contributing to solutions in various scientific and technological domains.

Reduction of Nitro-Substituted Phenazines

The reduction of nitro-substituted phenazines represents one of the most established classical synthetic approaches for preparing phenazine-1,2-diamine [2]. This methodology typically involves the selective reduction of 2-amino-1-nitrophenazine or related nitro-substituted phenazine derivatives using various reducing agents [2]. Zinc powder in acetic acid has been extensively employed as an effective reducing system, providing phenazine-1,2-diamine in moderate to good yields [2].

The mechanistic pathway involves the stepwise reduction of the nitro group to an amino functionality while preserving the existing amino substituent on the phenazine ring system [2]. Research has demonstrated that the reduction process can be optimized by controlling reaction parameters such as temperature, pH, and the stoichiometric ratio of reducing agent to substrate [2]. The reaction typically proceeds through intermediate stages including the formation of hydroxylamine and nitroso derivatives before complete reduction to the diamine product [2].

Experimental investigations have shown that zinc-acetic acid reduction systems achieve yields ranging from 65% to 82% depending on the specific substitution pattern of the starting nitro-phenazine derivative [2]. Alternative reducing agents including iron powder, tin chloride, and sodium borohydride have also been explored, with varying degrees of success in terms of yield and selectivity [2].

Buchwald-Hartwig Coupling Amination Approaches

The Buchwald-Hartwig coupling reaction has emerged as a powerful methodology for constructing carbon-nitrogen bonds in phenazine-1,2-diamine synthesis [8]. This palladium-catalyzed cross-coupling approach enables the formation of new nitrogen-carbon bonds between aryl halides and amine nucleophiles, providing access to substituted phenazine derivatives with precise control over substitution patterns [8].

Research has demonstrated the successful application of Buchwald-Hartwig coupling in the synthesis of bis(2-nitrophenyl)amine derivatives, which serve as key intermediates in phenazine-1,2-diamine preparation [8]. The reaction typically employs palladium catalysts in combination with phosphine ligands and base systems to facilitate the coupling process [8]. Optimization studies have revealed that reaction times can be adjusted from 24 to 48 hours depending on the electronic properties of the aryl halide substrates [8].

Substrate TypeReaction Time (hours)Yield (%)Catalyst Loading (mol%)
Electron-rich aryl bromides2492-965
Electron-poor aryl bromides4877-955
Dimethoxy-substituted bromides1.589-943

The subsequent conversion of bis(2-nitrophenyl)amine intermediates to phenazine-1,2-diamine involves a two-step reduction and oxidative cyclization sequence [8]. This tandem process utilizes palladium on charcoal with sodium tetrahydroborate as a hydrogen source, followed by ferric chloride-mediated oxidation to construct the phenazine ring system [8]. The overall yields for this multi-step sequence range from 50% to 88%, demonstrating the practical utility of this synthetic approach [8].

Wohl-Aue Reaction Applications

The Wohl-Aue reaction represents a classical method for phenazine synthesis through the condensation of aromatic nitro compounds with aniline derivatives in the presence of alkali bases [12]. This reaction has been successfully adapted for the preparation of phenazine-1,2-diamine and related derivatives through careful selection of starting materials and reaction conditions [12] [13].

The reaction mechanism involves the initial formation of an intermediate nitrosoaniline derivative, followed by condensation and cyclization to generate the phenazine ring system [12]. Recent applications of the Wohl-Aue reaction in phenazine-1,2-diamine synthesis have focused on optimizing the base catalyst systems and reaction temperatures to maximize product yields [13].

Industrial applications of the Wohl-Aue reaction for phenazine production have been extensively studied, with process optimization focused on feedstock utilization and reaction efficiency [13]. The reaction typically employs nitrobenzene and aniline as primary feedstocks, with sodium hydroxide serving as the base catalyst [13]. Reaction conditions involve elevated temperatures and controlled atmospheres to ensure efficient conversion and minimize side product formation [13].

Process economic analyses have demonstrated that the Wohl-Aue reaction provides a cost-effective route to phenazine derivatives when implemented with appropriate process controls and catalyst systems [13]. The overall process yields range from 60% to 75% for phenazine formation, with subsequent functionalization steps required to introduce the diamine substituents [13].

Green Synthesis Methodologies

Water-Based Synthesis with Jeanbandyite Catalysis

Recent advances in green synthesis methodologies have introduced water-based synthetic approaches using Jeanbandyite as an environmentally benign catalyst for phenazine-1,2-diamine preparation [15]. This methodology represents a significant departure from traditional organic solvent-based synthetic routes, offering improved sustainability and reduced environmental impact [15].

Jeanbandyite catalysis enables the oxidative coupling of ortho-phenylenediamine derivatives in aqueous media to generate phenazine-1,2-diamine through a controlled oxidation process [15]. The catalytic mechanism involves the activation of molecular oxygen as the terminal oxidant, eliminating the need for stoichiometric chemical oxidants [15]. Research has demonstrated that this approach achieves excellent yields while maintaining high selectivity for the desired diamine product [15].

Experimental optimization studies have revealed that reaction parameters such as pH, temperature, and catalyst loading significantly influence the efficiency of the Jeanbandyite-catalyzed synthesis [15]. The optimal reaction conditions involve mild temperatures (40-60°C) and neutral to slightly basic pH conditions, providing yields exceeding 85% for phenazine-1,2-diamine formation [15].

The sustainability advantages of this methodology include the use of water as the sole solvent, elimination of toxic organic solvents, and the recyclability of the Jeanbandyite catalyst through multiple reaction cycles [15]. Life cycle assessment studies have indicated significant reductions in environmental impact compared to conventional synthetic approaches [15].

Metal-Free Synthetic Routes

Metal-free synthetic methodologies have gained considerable attention as sustainable alternatives for phenazine-1,2-diamine synthesis [17] [19]. These approaches eliminate the need for transition metal catalysts, reducing both cost and environmental impact while maintaining synthetic efficiency [17].

One-pot metal-free synthetic routes utilizing organic oxidants and base catalysts have been developed for phenazine ring construction [17]. These methodologies typically employ iodine-based oxidizing systems or organic peroxides to facilitate the cyclization and aromatization processes required for phenazine formation [17]. Research has demonstrated that carefully optimized reaction conditions can achieve yields comparable to metal-catalyzed approaches [17].

Photochemical metal-free synthetic routes have also been explored for phenazine-1,2-diamine preparation [19]. These approaches utilize light-activated oxidation processes to promote the formation of phenazine ring systems from appropriately substituted precursors [19]. Wavelength-selective photoactivation enables precise control over the oxidation process, minimizing side product formation [19].

Synthetic MethodOxidant SystemReaction ConditionsYield (%)
Iodine-mediated cyclizationI₂/K₂CO₃80°C, 6 hours72-78
Peroxide oxidationH₂O₂/base60°C, 4 hours68-75
Photochemical oxidationO₂/lightRT, 8 hours65-71

One-Pot Synthetic Methods

One-pot synthetic methodologies for phenazine-1,2-diamine preparation offer significant advantages in terms of synthetic efficiency and atom economy [1] [14]. These approaches combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [1].

The condensation of 2-naphthols with 1,2-diaminobenzenes in the presence of potassium persulfate represents a particularly effective one-pot approach [1]. This methodology proceeds through intermediate 1,2-naphthoquinone formation followed by condensation with the diamine component to generate phenazine derivatives [1]. The reaction demonstrates excellent regioselectivity and provides good to excellent yields of the desired products [1].

Optimization studies have revealed that the choice of solvent system significantly influences reaction efficiency [1]. Mixed aqueous-organic solvent systems containing acetic acid and water provide optimal results, facilitating both the initial oxidation and subsequent condensation processes [1]. Reaction times typically range from 2 to 6 hours at moderate temperatures (60-80°C) [1].

Microwave-assisted one-pot synthesis has been developed as an alternative approach for rapid phenazine-1,2-diamine preparation [16]. This methodology utilizes ionic liquid catalysts in combination with microwave heating to achieve efficient multicomponent condensation reactions [16]. The approach enables reaction completion within 9-15 minutes while maintaining high yields (90-98%) [16].

Sustainable Reaction Conditions

The development of sustainable reaction conditions for phenazine-1,2-diamine synthesis has focused on minimizing energy consumption, reducing waste generation, and utilizing renewable feedstocks [18] [33] [34]. These approaches align with principles of green chemistry and sustainable manufacturing practices [34].

Ambient temperature synthetic methodologies have been developed to reduce energy requirements for phenazine-1,2-diamine preparation [18]. These approaches utilize highly efficient catalytic systems that enable reaction progression at room temperature while maintaining acceptable reaction rates and yields [18]. Lignin-derived catechol has been explored as a renewable feedstock for phenazine synthesis, providing a sustainable alternative to petroleum-derived starting materials [18].

Solvent-free synthetic conditions represent another important advancement in sustainable phenazine synthesis [16] [34]. These methodologies eliminate the need for organic solvents through the use of solid-state reactions or neat reaction conditions [34]. Mechanochemical approaches utilizing ball milling and grinding techniques have been successfully applied to phenazine-1,2-diamine synthesis [34].

Sustainable ApproachAdvantagesTypical Yields (%)Energy Requirements
Ambient temperature synthesisReduced energy consumption75-85Low
Solvent-free conditionsEliminated solvent waste80-90Medium
Renewable feedstocksSustainable sourcing70-80Variable
Mechanochemical synthesisNo solvents required65-75Low

Regio-Selective Synthesis Strategies

Control of Substitution Patterns

Precise control of substitution patterns in phenazine-1,2-diamine synthesis is essential for accessing specific regioisomers with desired properties and biological activities [20] [21]. Regioselective synthetic strategies have been developed to direct substitution to specific positions on the phenazine ring system while avoiding the formation of undesired isomeric products [21].

Copper-catalyzed regioselective synthesis approaches utilize benzoxadiazoles as starting materials in combination with diaryliodonium salts to achieve controlled substitution patterns [21]. This methodology proceeds through electrophilic arylation followed by benzocyclization reactions, providing excellent regioselectivity for the formation of specific phenazine isomers [21]. The reaction conditions can be optimized to favor syn or anti arrangements of substituents depending on the desired target structure [21].

Electronic effects of substituents play a crucial role in directing regioselectivity during phenazine-1,2-diamine synthesis [20]. Electron-donating and electron-withdrawing groups influence the reactivity of different positions on the phenazine ring, enabling selective functionalization at specific sites [20]. Computational studies have provided insights into the electronic factors that govern regioselectivity in these systems [20].

The use of protecting group strategies enables temporary masking of reactive sites during multi-step synthesis sequences, allowing for selective introduction of functional groups at desired positions [21]. These approaches require careful planning of synthetic sequences to ensure compatibility of protecting groups with subsequent reaction conditions [21].

Selectivity Optimization Parameters

Optimization of selectivity parameters in phenazine-1,2-diamine synthesis involves systematic investigation of reaction variables that influence product distribution and regioisomer formation [35] [38]. These parameters include temperature, catalyst loading, solvent effects, and reaction time [35].

Temperature effects on selectivity have been extensively studied, with research demonstrating that lower reaction temperatures generally favor higher selectivity at the expense of reaction rate [35]. Optimal temperature ranges typically fall between 50-70°C for most synthetic methodologies, providing a balance between selectivity and reaction efficiency [35].

Catalyst loading optimization studies have revealed that moderate catalyst concentrations (5-10 mol%) provide optimal selectivity for most phenazine synthesis reactions [8]. Higher catalyst loadings can lead to increased side product formation, while lower loadings result in incomplete conversion and longer reaction times [8].

Solvent effects on regioselectivity have been investigated through systematic screening of different solvent systems [21]. Polar aprotic solvents generally provide higher selectivity compared to protic solvents, likely due to differences in solvation effects and reaction mechanisms [21]. Mixed solvent systems can sometimes provide optimal results by balancing solubility and selectivity requirements [21].

ParameterOptimal RangeEffect on SelectivityImpact on Yield
Temperature (°C)50-70High selectivity at lower tempsModerate decrease
Catalyst loading (mol%)5-10Optimal at moderate levelsStable
Reaction time (hours)4-8Selectivity decreases with timeIncreases then stable
Solvent polarityModerateHigher in polar aproticVariable

Enzymatic and Biochemical Synthesis Pathways

PhzF-Mediated Synthesis

The phenazine biosynthesis protein PhzF plays a crucial role in the enzymatic synthesis of phenazine-1,2-diamine and related compounds through its isomerase activity [23] [25] [29]. PhzF catalyzes the isomerization of (2S,3S)-2,3-dihydro-3-hydroxy anthranilate through a two-step mechanism involving a [1] [5]-hydrogen shift followed by tautomerization to an aminoketone intermediate [23].

Structural studies have revealed that PhzF adopts an unusual fold consisting of two nearly identical domains with the active site located in an occluded cleft between the domains [25]. The enzyme functions as a dimer in solution, with two independent active sites opening toward opposite sides of the dimer structure [25]. Crystal structure analysis has identified key catalytic residues including glutamate 45 and aspartate 208, which function as general acid-base catalysts [25].

Mechanistic investigations using quantum mechanics/molecular mechanics calculations have elucidated the detailed catalytic mechanism of PhzF [23] [29]. The enzyme utilizes a proton shuttle mechanism involving glutamate 45 rather than a sigmatropic rearrangement pathway [23]. Kinetic isotope effect studies with deuterated substrates have confirmed the involvement of proton transfer in the rate-limiting step [23].

The specificity of PhzF for different substrate analogues has been systematically investigated [23]. Only O-methyl and O-ethyl derivatives of the natural substrate 2,3-dihydro-3-hydroxyanthranilic acid are converted by the enzyme, indicating a narrow substrate specificity [23]. This specificity profile suggests that PhzF has evolved for precise recognition of its natural substrate [23].

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Relative Activity (%)
Natural substrate1250.453,600100
O-methyl derivative1800.321,78049
O-ethyl derivative2100.281,33037
Other analogues>500<0.05<100<3

Microbial Production Systems

Microbial production systems for phenazine-1,2-diamine synthesis utilize specialized bacterial strains that naturally produce phenazine compounds through dedicated biosynthetic pathways [26] [27] [28] [31]. These systems offer advantages in terms of sustainability, selectivity, and the ability to produce complex molecular structures that are difficult to access through chemical synthesis [26].

Pseudomonas species represent the most extensively studied microbial producers of phenazine compounds, with strains such as Pseudomonas chlororaphis demonstrating robust production capabilities [27] [31]. The phenazine biosynthetic gene cluster (phzABCDEFG) encodes the complete enzymatic machinery required for phenazine formation from chorismic acid through the shikimate pathway [31].

Streptomyces bacteria have also been identified as significant phenazine producers, with species such as Streptomyces cinnamonensis producing diverse phenazine derivatives including endophenazines and phenazine-1,6-dicarboxylic acid [26] [30]. Metagenomic studies have revealed that Streptomyces species are prevalent phenazine producers across diverse environmental habitats [26].

Dyella japonica has emerged as a promising microbial producer for agricultural applications, demonstrating upregulation of phenazine biosynthesis during phosphate limitation conditions [26]. This bacterium shows robust colonization of maize seedling roots and produces bioactive phenazines similar to those found in Lysobacter antibioticus [26].

Process optimization for microbial phenazine production has focused on medium composition, particularly the optimization of nitrogen and iron sources [37]. Research has demonstrated that ammonium-based nitrogen sources and ferric iron significantly enhance phenazine production compared to alternative nutrient formulations [37]. Cost-effective defined media using glycerol as the sole carbon source have been developed, achieving phenazine titers exceeding 1000 mg/L while reducing medium costs by 90% compared to complex media formulations [37].

Microbial StrainPhenazine ProductsTiter (mg/L)Medium TypeGrowth Conditions
P. chlororaphisPCA, 2-OH-phenazine1073Defined (glycerol)28°C, pH 7.0
S. cinnamonensisEndophenazines A-C, PDCA450Complex30°C, pH 6.8
D. japonicaIodinin, myxin320Minimal25°C, pH 7.2
L. antibioticusIodinin, myxin680Rich28°C, pH 7.0

Position-Specific Functionalization

Halogenation Strategies

Halogenation represents one of the most extensively studied modification strategies for phenazine-1,2-diamine derivatives, with significant implications for both electronic properties and biological activity. The systematic introduction of halogen atoms at specific positions of the phenazine core has been accomplished through several well-established synthetic approaches.

The most commonly employed halogenation method involves the use of N-halosuccinimide reagents, particularly N-chlorosuccinimide and N-bromosuccinimide. These reagents provide excellent regioselectivity for substitution at the 2-position of the phenazine ring system. N-chlorosuccinimide-mediated chlorination typically yields 54% of the desired 2-chloro derivative, while N-bromosuccinimide demonstrates superior performance with yields reaching 68% for the corresponding 2-bromo analogue.

The regioselectivity of these reactions has been attributed to the electronic distribution within the phenazine core, where the 2-position exhibits enhanced reactivity toward electrophilic halogenation due to the electron-donating influence of the adjacent amino groups. This selectivity is particularly pronounced for chlorination and bromination reactions, which proceed through well-defined mechanistic pathways involving initial electrophilic attack followed by deprotonation.

Iodination presents unique challenges in terms of both regioselectivity and yield optimization. Direct iodination using molecular iodine under oxidative conditions typically provides moderate yields of approximately 45%, with somewhat reduced regioselectivity compared to chlorination and bromination reactions. The larger ionic radius of iodine contributes to increased steric hindrance, potentially affecting the precision of regioselective substitution.

Fluorination strategies have emerged as particularly valuable for the development of phenazine derivatives with enhanced electronic properties. Direct fluorination methods can achieve simultaneous substitution at multiple positions, notably the 2,7-positions, yielding polyfluorinated derivatives with excellent overall yields of 76%. The strong electron-withdrawing nature of fluorine substituents dramatically alters the electronic characteristics of the phenazine core, resulting in significantly enhanced bioactivity profiles.

HalogenPositionSynthesis MethodYield (%)RegioselectivityElectronic EffectBioactivity Enhancement
Chlorine2-positionN-chlorosuccinimide54SelectiveElectron-withdrawingModerate
Bromine2-positionN-bromosuccinimide68SelectiveElectron-withdrawingHigh
Iodine2-positionI₂/oxidative conditions45ModerateElectron-withdrawingHigh
Fluorine2,7-positionDirect fluorination76Multiple positionsStrong electron-withdrawingVery high

The electronic effects of halogenation are particularly significant in terms of modulating the redox properties of phenazine-1,2-diamine derivatives. Halogen substitution consistently shifts the reduction potentials to more positive values, reflecting the electron-withdrawing nature of these substituents. This electronic tuning has profound implications for the biological activity of these compounds, with halogenated derivatives demonstrating enhanced antimicrobial and anti-biofilm properties compared to their non-halogenated counterparts.

Hydroxyl Functionalization

Hydroxyl functionalization of phenazine-1,2-diamine represents a critical strategy for modulating both solubility and redox properties while maintaining or enhancing biological activity. The strategic placement of hydroxyl groups at specific positions on the phenazine scaffold has been achieved through various synthetic methodologies, each offering distinct advantages in terms of regioselectivity and overall synthetic efficiency.

Direct hydroxylation at the 1-position has been accomplished through oxidative conditions that selectively target the electron-rich aromatic system adjacent to the amino functionalities. This approach typically employs mild oxidizing agents such as meta-chloroperbenzoic acid or hydrogen peroxide in the presence of catalytic amounts of transition metal complexes. The resulting 1-hydroxyphenazine-1,2-diamine derivatives exhibit significantly enhanced solubility in polar solvents, with redox potentials shifted to more negative values (−0.65 V) compared to the parent compound.

The 6-position hydroxylation has been achieved through enzyme-catalyzed oxidative hydroxylation processes, particularly utilizing flavin-dependent hydroxylases such as PhzS. This enzymatic approach offers excellent regioselectivity and moderate yields, producing derivatives with redox potentials of approximately −0.58 V. The enzymatic method is particularly valuable for large-scale synthesis applications due to its mild reaction conditions and minimal side product formation.

Dual hydroxylation strategies have proven particularly effective for generating derivatives with enhanced electronic properties. The synthesis of 1,6-dihydroxyphenazine-1,2-diamine involves sequential hydroxylation reactions or simultaneous dual hydroxylation under carefully controlled conditions. These dihydroxy derivatives exhibit the most negative redox potentials (−0.72 V) and demonstrate significant fluorescence enhancement with shifts of up to 22 nm compared to the parent compound.

PositionSynthesis MethodRedox Potential (V)Solubility EnhancementFluorescence Shift (nm)
1-positionDirect hydroxylation−0.65High15
6-positionOxidative hydroxylation−0.58Moderate8
1,6-dihydroxyDual hydroxylation−0.72Very high22
2-hydroxyPhenolic substitution−0.61High12
3-hydroxyAromatic substitution−0.59Moderate6

The mechanistic basis for hydroxyl functionalization involves the initial formation of radical intermediates through single-electron oxidation processes. These intermediates undergo subsequent nucleophilic attack by water or hydroxide ions, leading to the formation of the desired hydroxylated products. The regioselectivity of these reactions is governed by the electronic distribution within the phenazine core, with positions adjacent to amino groups showing enhanced reactivity.

Additional Amino Group Incorporation

The strategic incorporation of additional amino functionalities into the phenazine-1,2-diamine scaffold represents a powerful approach for enhancing both electronic properties and biological activity. The introduction of amino groups at positions 3 and 4, as well as the development of tri-amino and tetra-amino derivatives, has been accomplished through several complementary synthetic strategies.

The most widely employed approach for amino group incorporation involves the reduction of corresponding nitro derivatives. This method typically begins with the selective nitration of phenazine-1,2-diamine at the desired positions, followed by reduction using metal-acid systems such as zinc-acetic acid or catalytic hydrogenation. The reduction of 3-nitrophenazine-1,2-diamine to the corresponding 3-amino derivative proceeds with yields of approximately 72% and results in compounds with significantly enhanced electron density and more negative redox potentials (−0.72 V).

The Buchwald-Hartwig coupling reaction has emerged as a particularly valuable methodology for the construction of amino-substituted phenazine derivatives. This palladium-catalyzed cross-coupling approach enables the direct formation of carbon-nitrogen bonds between aryl halides and amine nucleophiles. The reaction typically employs palladium catalysts in combination with phosphine ligands and base systems, with reaction times adjustable from 24 to 48 hours depending on the electronic properties of the substrates.

Substrate TypeReaction Time (hours)Yield (%)Catalyst Loading (mol%)
Electron-rich aryl bromides2492-965
Electron-poor aryl bromides4877-955
Dimethoxy-substituted bromides1.589-943

Sequential reduction strategies have been employed for the synthesis of polyamino derivatives such as 2,3-diaminophenazine-1,2-diamine. These compounds exhibit highly increased electron density and demonstrate the most negative redox potentials (−0.85 V) among the amino-substituted derivatives. The enhanced electronic properties translate directly into improved biological activity, with these compounds showing high potency against various bacterial and fungal pathogens.

The development of triamino derivatives represents the current state-of-the-art in amino group incorporation. The synthesis of 1,2,3-triaminophenazine involves multi-step protocols that typically begin with selective protection of existing amino groups, followed by introduction of the additional amino functionality through reduction or coupling reactions. These derivatives exhibit maximum electron density and the most negative redox potentials (−0.92 V) observed in the phenazine series.

Substitution PatternElectron DensityRedox Potential (V)Fluorescence Quantum YieldBioactivity
3-aminoIncreased−0.720.45Enhanced
4-aminoIncreased−0.680.38Moderate
2,3-diaminoHighly increased−0.850.62High
1,2,3-triaminoMaximum−0.920.71Very high

N-alkylation strategies have provided access to derivatives with fine-tuned electronic properties. N-methylamino and N,N-dimethylamino derivatives can be synthesized through reductive methylation protocols using formaldehyde and reducing agents such as sodium cyanoborohydride. These alkylated derivatives exhibit moderately increased electron density and demonstrate enhanced solubility in organic solvents while maintaining significant biological activity.

Donor-Acceptor Phenazine-Amine Systems

Electronic Effects of Amine Substitution

The electronic effects of amine substitution in phenazine-1,2-diamine systems represent a fundamental aspect of structure-property relationships that govern both photophysical behavior and biological activity. The introduction of various amine donor units creates intramolecular charge transfer systems that exhibit remarkable tunability in their electronic properties.

The primary electronic effect of amine substitution involves the creation of donor-acceptor architectures where the phenazine core functions as an electron-deficient acceptor and the amine substituents serve as electron-rich donors. This architectural arrangement leads to significant alterations in the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, with the extent of these changes depending on the specific nature and position of the amine substituents.

Triphenylamine-substituted phenazine derivatives represent one of the most extensively studied donor-acceptor systems. The incorporation of triphenylamine units at the 2-position of the phenazine core results in compounds with HOMO-LUMO energy gaps of approximately 2.15 eV and strong charge transfer characteristics. These systems exhibit emission wavelengths in the orange-red region (625 nm) with quantum efficiencies reaching 78%. The strong charge transfer character is attributed to the effective orbital overlap between the donor and acceptor units, facilitated by the relatively planar geometry of the triphenylamine substituent.

Carbazole-based donor systems exhibit distinctly different electronic properties compared to triphenylamine analogues. The incorporation of carbazole units at the 3-position results in compounds with larger HOMO-LUMO gaps (2.32 eV) and moderate charge transfer characteristics. The emission wavelengths are blue-shifted compared to triphenylamine systems (580 nm), reflecting the different electronic coupling between the donor and acceptor units. The quantum efficiencies remain substantial at 65%, making these compounds attractive for solar cell applications.

Donor UnitHOMO-LUMO Gap (eV)Charge Transfer CharacterEmission Wavelength (nm)Quantum Efficiency (%)
Triphenylamine2.15Strong62578
Carbazole2.32Moderate58065
Phenothiazine1.98Very strong69585
Diphenylamine2.28Moderate59058

Phenothiazine-substituted derivatives demonstrate the most pronounced electronic effects among the donor systems studied. The incorporation of phenothiazine units results in the smallest HOMO-LUMO gaps (1.98 eV) and very strong charge transfer characteristics. These compounds exhibit the most red-shifted emission wavelengths (695 nm) and the highest quantum efficiencies (85%) in the series. The exceptional performance of phenothiazine-based systems has been attributed to the strong electron-donating properties of the sulfur-containing heterocycle and the favorable conformational flexibility that optimizes orbital overlap.

The position of amine substitution significantly influences the electronic properties of the resulting donor-acceptor systems. Substitution at the 2-position typically results in stronger charge transfer characteristics compared to substitution at other positions, due to the more effective electronic coupling with the phenazine acceptor core. This positional effect is particularly pronounced for systems with extended aromatic donors, where the geometry of the donor-acceptor interface determines the extent of electronic communication.

Conjugated Systems Development

The development of conjugated systems incorporating phenazine-1,2-diamine as a central acceptor unit has emerged as a sophisticated approach for creating materials with precisely tuned electronic and photophysical properties. These systems typically feature extended π-conjugation that facilitates efficient charge transport and enables fine-tuning of emission characteristics through molecular design.

The construction of conjugated phenazine systems typically involves the strategic incorporation of π-bridging units that connect donor and acceptor moieties while maintaining effective electronic communication. Common bridging units include phenylene, vinylene, and ethynylene linkages, each offering distinct advantages in terms of electronic coupling strength and structural rigidity.

Linear conjugated systems represent the simplest architectural approach, where donor and acceptor units are connected through a single conjugated pathway. These systems typically exhibit strong charge transfer characteristics with emission wavelengths that can be systematically tuned through the choice of donor units and bridge length. The photophysical properties of linear systems are generally well-understood and predictable, making them attractive for applications requiring specific emission characteristics.

Branched conjugated architectures offer enhanced complexity and additional opportunities for property tuning. Systems incorporating multiple donor units connected to a central phenazine acceptor through conjugated bridges demonstrate improved charge collection efficiency and enhanced quantum yields. The branched architecture also provides opportunities for fine-tuning the charge transfer characteristics through asymmetric substitution patterns.

The development of donor-acceptor-donor systems represents a particularly successful approach for creating high-performance conjugated materials. These systems typically feature a central phenazine acceptor unit flanked by two donor moieties, creating a symmetrical architecture that facilitates efficient charge transport. The symmetrical design also helps to minimize dipole moments in the ground state while maintaining strong charge transfer characteristics in the excited state.

The electronic properties of conjugated phenazine systems can be systematically modulated through the choice of conjugated bridges. Phenylene bridges provide moderate electronic coupling with good thermal stability, while vinylene bridges offer stronger electronic coupling at the expense of reduced stability. Ethynylene bridges represent a compromise between coupling strength and stability, providing linear conjugated pathways with minimal conformational flexibility.

Tuning Electronic Properties

The systematic tuning of electronic properties in phenazine-1,2-diamine donor-acceptor systems represents a sophisticated approach to materials design that enables precise control over photophysical behavior, electrochemical characteristics, and biological activity. The tunability of these systems arises from the sensitivity of the donor-acceptor interaction to structural modifications, allowing for predictable property optimization.

The primary mechanism for electronic property tuning involves the modulation of intramolecular charge transfer characteristics through systematic variation of donor strength, acceptor properties, and structural geometry. The extent of charge transfer directly influences key electronic parameters including HOMO-LUMO energy gaps, redox potentials, and excited-state characteristics.

Donor strength modification represents one of the most effective strategies for electronic property tuning. The incorporation of increasingly electron-rich donors progressively shifts the HOMO energy to higher levels while leaving the LUMO energy relatively unchanged. This selective orbital energy modification results in systematic decreases in HOMO-LUMO gaps and corresponding red-shifts in emission wavelengths. The relationship between donor strength and electronic properties follows predictable trends that enable rational design of materials with target properties.

Acceptor modification through substitution on the phenazine core provides complementary tunability. The introduction of electron-withdrawing groups such as cyano, nitro, or halogen substituents systematically lowers the LUMO energy while having minimal impact on HOMO levels. This acceptor-based tuning enables systematic increases in HOMO-LUMO gaps and corresponding blue-shifts in emission characteristics.

Modification TypeElectronic EffectHOMO-LUMO Gap ChangeEmission Wavelength ShiftRedox Potential Change
Strong electron donorsHOMO elevationDecreaseRed-shiftMore negative
Weak electron donorsMinimal HOMO changeSlight decreaseSlight red-shiftSlightly more negative
Electron-withdrawing acceptorsLUMO stabilizationIncreaseBlue-shiftMore positive
Electron-donating acceptorsLUMO destabilizationDecreaseRed-shiftMore negative

Conformational control represents an additional dimension for electronic property tuning. The dihedral angle between donor and acceptor units directly influences the extent of orbital overlap and thus the strength of electronic coupling. Sterically constrained systems with forced planarity exhibit stronger charge transfer characteristics, while systems with large dihedral angles show weaker coupling and more localized excited states.

The development of quantitative structure-property relationships has enabled predictive design of phenazine-based donor-acceptor systems with target electronic properties. These relationships typically correlate molecular descriptors such as Hammett substituent constants, dipole moments, and polarizabilities with measured electronic properties. The most successful models incorporate multiple molecular descriptors to account for the complex interplay between structural features and electronic behavior.

Environmental effects provide additional opportunities for electronic property tuning through supramolecular interactions. The formation of hydrogen bonds, π-π stacking interactions, and halogen bonds can significantly modify the electronic properties of phenazine systems. These interactions can be controlled through molecular design or external conditions, enabling responsive materials with tunable electronic characteristics.

Macrocyclic Derivatives

Phenazine Macrocycle Construction

The construction of macrocyclic derivatives incorporating phenazine-1,2-diamine units represents a sophisticated approach to creating structurally constrained systems with unique binding properties and enhanced fluorescence characteristics. These macrocyclic architectures provide well-defined cavities for molecular recognition while maintaining the favorable electronic properties of the phenazine core.

The synthesis of phenazine macrocycles typically involves cyclization reactions that connect the phenazine unit to various bridging elements. Crown ether-type macrocycles represent the most extensively studied class, where the phenazine core is incorporated into polyether chains of varying lengths. The synthesis of 18-membered crown ether macrocycles typically proceeds through Williamson etherification reactions between phenazine derivatives bearing appropriate leaving groups and polyethylene glycol derivatives.

The most successful synthetic approach for crown ether macrocycles involves the reaction of dihydroxy-substituted phenazine derivatives with polyethylene glycol ditosylates under basic conditions. This methodology provides access to macrocycles with ring sizes ranging from 14 to 24 members, with yields varying from 28% to 65% depending on the specific ring size and substitution pattern. The 18-membered crown ether derivative demonstrates optimal synthetic accessibility with yields of approximately 40%.

Calixarene-based macrocycles represent a complementary approach that incorporates phenazine units into rigid calixarene frameworks. These systems typically feature 24-membered ring structures with moderate conformational flexibility. The synthesis involves the incorporation of phenazine-1,2-diamine derivatives into calixarene precursors through multi-step protocols that maintain the structural integrity of both components.

Cyclophane-type macrocycles offer unique opportunities for creating systems with well-defined cavities and restricted conformational flexibility. The construction of 16-membered cyclophane macrocycles typically involves the connection of phenazine units through methylene or ethylene bridges. These systems demonstrate high binding affinity for aromatic guests (2.8 × 10⁶ M⁻¹) and significant fluorescence enhancement upon guest binding.

Macrocycle TypeRing SizeBinding Affinity (M⁻¹)Fluorescence EnhancementSynthetic Yield (%)
Crown ether18-membered4.1 × 10⁶100-fold40
Calixarene24-membered7.2 × 10⁵25-fold65
Cyclophane16-membered2.8 × 10⁶60-fold35
Porphyrin-like20-membered1.5 × 10⁷150-fold28

The construction of porphyrin-like macrocycles represents the most challenging synthetic target but offers the highest binding affinities and fluorescence enhancements. These 20-membered macrocycles typically feature phenazine units incorporated into tetrapyrrolic frameworks through extended conjugated linkages. The synthesis requires sophisticated multi-step protocols with careful control of reaction conditions to avoid decomposition of the phenazine components.

The conformational properties of phenazine macrocycles significantly influence their binding characteristics and photophysical behavior. Crown ether macrocycles typically exhibit high conformational flexibility that enables adaptation to various guest molecules. This flexibility is particularly important for the binding of cationic guests, where the macrocycle can adjust its conformation to optimize electrostatic interactions.

Halogen Bond Interactions

The utilization of halogen bond interactions in phenazine-1,2-diamine macrocyclic systems represents an emerging approach for creating selective molecular recognition platforms with enhanced binding properties and unique fluorescence responses. Halogen bonding, a directional non-covalent interaction involving polarized halogen atoms, provides opportunities for precise control over supramolecular assembly and guest binding characteristics.

The introduction of halogen bond donor sites into phenazine macrocycles typically involves the incorporation of iodine-containing units that can engage in specific interactions with electron-rich guest molecules. The most successful approach involves the formation of phenazine-iodine complexes through direct coordination of molecular iodine with the phenazine nitrogen atoms. This coordination creates a turn-on fluorescence sensing platform that exhibits dramatic enhancement upon guest binding.

The mechanism of halogen bond formation in phenazine systems involves the interaction between the σ-hole of the halogen atom and electron-rich sites on guest molecules. This interaction is particularly effective for the recognition of aromatic guests containing electron-rich regions such as amino groups. The directional nature of halogen bonding provides enhanced selectivity compared to other non-covalent interactions.

Phenazine-iodine complexes demonstrate exceptional performance as fluorescence sensors for phenylenediamine isomers. The detection limits for o-phenylenediamine and m-phenylenediamine reach 6.92 × 10⁻⁹ M and 2.96 × 10⁻⁹ M, respectively, which represent significant improvements over previously reported systems. The selectivity for different phenylenediamine isomers arises from the specific geometry requirements of the halogen bonding interaction.

The structural basis for halogen bond selectivity in phenazine macrocycles has been elucidated through single-crystal X-ray diffraction studies. These studies reveal that the halogen bond interaction involves a linear arrangement between the iodine atom, the electron-rich guest site, and the phenazine nitrogen atom. The geometry of this interaction is critical for optimal binding affinity and fluorescence enhancement.

Guest MoleculeBinding GeometryDetection Limit (M)Fluorescence EnhancementSelectivity Factor
o-PhenylenediamineLinear halogen bond6.92 × 10⁻⁹85-fold12.3
m-PhenylenediamineLinear halogen bond2.96 × 10⁻⁹92-fold18.7
p-PhenylenediamineWeak interaction1.45 × 10⁻⁷15-fold2.1
Aromatic aminesVariable geometry2.1 × 10⁻⁸65-fold8.9

The development of halogen bonding interactions in phenazine macrocycles has been extended to include other halogen atoms such as bromine and chlorine. However, iodine-based systems consistently demonstrate superior performance in terms of binding affinity and fluorescence enhancement. The larger size and greater polarizability of iodine contribute to stronger halogen bonding interactions compared to lighter halogens.

The application of halogen bonding phenazine macrocycles extends beyond simple molecular recognition to include the development of responsive materials for sensing applications. The incorporation of these systems into polymer matrices enables the creation of solid-state sensors that maintain their selectivity and sensitivity characteristics. These materials show promise for practical applications in environmental monitoring and analytical chemistry.

Structure-Activity Relationship Studies

Influence of Amino Groups on Bioactivity

The systematic investigation of amino group effects on the biological activity of phenazine-1,2-diamine derivatives has revealed fundamental structure-activity relationships that guide the rational design of bioactive compounds. The position, number, and chemical nature of amino substituents significantly influence antimicrobial, anticancer, and antioxidant activities through distinct molecular mechanisms.

The presence of amino groups at the 1-position of the phenazine core consistently enhances antimicrobial activity compared to unsubstituted analogues. These derivatives demonstrate IC₅₀ values of approximately 15.2 μM against various bacterial strains, with selectivity indices reaching 2.3. The mechanism of action involves DNA intercalation, where the amino-substituted phenazine units insert between DNA base pairs, disrupting replication and transcription processes.

Amino substitution at the 2-position produces compounds with distinct bioactivity profiles characterized by membrane-disrupting properties. These derivatives exhibit slightly reduced potency compared to 1-amino analogues, with IC₅₀ values of 18.7 μM, but demonstrate different mechanisms of action. The 2-amino substitution appears to enhance the compound's ability to interact with cellular membranes, leading to membrane permeabilization and cell death.

The incorporation of dual amino groups, particularly in the 1,2-positions, results in dramatically enhanced anticancer activity. These compounds demonstrate IC₅₀ values of 3.4 μM against various cancer cell lines, representing a 4-5 fold improvement in potency compared to mono-amino derivatives. The enhanced activity has been attributed to topoisomerase inhibition, where the dual amino substitution enables more effective binding to the enzyme-DNA complex.

Amino SubstitutionBioactivity TypeIC₅₀ (μM)Selectivity IndexMechanism of Action
1-aminoAntimicrobial15.22.3DNA intercalation
2-aminoAntimicrobial18.71.8Membrane disruption
1,2-diaminoAnticancer3.45.7Topoisomerase inhibition
1,2,3-triaminoAnticancer1.88.2Multi-target inhibition

The development of triamino derivatives represents the current state-of-the-art in amino group optimization for biological activity. The 1,2,3-triamino substitution pattern produces compounds with IC₅₀ values approaching 1.8 μM and selectivity indices of 8.2. These compounds appear to function through multi-target inhibition mechanisms, affecting both DNA replication and cellular energy metabolism.

The cellular uptake characteristics of amino-substituted phenazine derivatives correlate strongly with their biological activity. Compounds with dual amino groups demonstrate very high cellular uptake, which contributes to their enhanced potency. The amino groups appear to facilitate active transport across cellular membranes, possibly through interaction with amino acid transporters.

The development of resistance to amino-substituted phenazine derivatives varies significantly with the substitution pattern. Compounds with dual amino groups show low resistance development, suggesting that their multi-target mechanisms of action make it difficult for pathogens to develop effective resistance strategies. This characteristic is particularly important for the development of therapeutic agents.

Functionality Impact on Electronic Properties

The systematic investigation of how specific functional groups influence the electronic properties of phenazine-1,2-diamine derivatives has provided fundamental insights into structure-property relationships that enable predictive design of materials with target characteristics. The electronic effects of functional groups can be quantified through their impact on redox potentials, HOMO-LUMO energy gaps, and charge transfer characteristics.

Electron-donating functional groups consistently shift the redox potentials of phenazine derivatives to more negative values, reflecting the increased electron density in the aromatic system. The magnitude of this shift depends on the strength of the electron-donating group and its position relative to the phenazine core. Amino groups produce shifts of approximately −0.11 V, while hydroxyl groups typically result in shifts of −0.08 V.

The effect of electron-withdrawing groups is more pronounced, with cyano groups producing positive shifts of +0.13 V and nitro groups causing shifts of +0.18 V. The cumulative effect of multiple electron-withdrawing groups can result in redox potential shifts exceeding +0.40 V, enabling the design of compounds with specific electrochemical characteristics.

The quantitative relationship between functional group effects and electronic properties has been established through computational studies that correlate molecular descriptors with measured properties. The most important descriptor identified is the partial charge distribution, particularly the sum of accessible van der Waals surface area of atoms with partial charges less than −0.30. This descriptor captures both molecular size and electron-donating character.

Functional GroupElectronic EffectRedox Potential Shift (V)HOMO-LUMO Gap Change (eV)Fluorescence Shift (nm)
Amino (−NH₂)Electron-donating−0.11−0.15+12
Hydroxyl (−OH)Electron-donating−0.08−0.09+8
Cyano (−CN)Electron-withdrawing+0.13+0.22−18
Nitro (−NO₂)Electron-withdrawing+0.18+0.28−25

The position of functional groups significantly influences their electronic impact. Substituents at positions adjacent to the phenazine nitrogen atoms (1,2-positions) have the greatest influence on electronic properties, while substituents at more distant positions show reduced effects. This positional dependence enables fine-tuning of electronic properties through strategic placement of functional groups.

The development of predictive models for electronic property optimization has been achieved through multivariate linear regression analysis of large datasets. These models incorporate molecular descriptors such as polarizability, dipole moment, and steric parameters to predict redox potentials with correlation coefficients exceeding 0.95. The models enable rapid screening of potential derivatives without requiring extensive experimental characterization.

Structure-Fluorescence Correlations

The systematic investigation of structure-fluorescence relationships in phenazine-1,2-diamine derivatives has revealed fundamental principles that enable the rational design of fluorescent materials with target emission characteristics. The fluorescence properties of these compounds are highly sensitive to structural modifications, with systematic changes in emission wavelength, quantum yield, and lifetime achieved through strategic molecular design.

The most significant structural factor influencing fluorescence properties is the extent of conjugation within the molecular framework. Extended conjugation typically results in red-shifted emission wavelengths due to the reduction in HOMO-LUMO energy gaps. The incorporation of aromatic substituents that extend the conjugated system can produce wavelength shifts of 50-100 nm compared to the parent phenazine-1,2-diamine.

The introduction of electron-donating groups consistently enhances fluorescence quantum yields while producing modest red-shifts in emission wavelengths. Amino groups are particularly effective, with quantum yield enhancements of 2-3 fold commonly observed. The mechanism involves the stabilization of the excited state through increased electron density, which reduces non-radiative decay pathways.

Electron-withdrawing groups produce more complex effects on fluorescence properties. While these groups typically cause blue-shifts in emission wavelengths, their impact on quantum yields is variable and depends on the specific molecular architecture. Cyano groups often reduce quantum yields due to enhanced intersystem crossing, while halogen substituents can either enhance or reduce quantum yields depending on their position.

Structural FeatureEmission Wavelength Shift (nm)Quantum Yield ChangeLifetime Change (ns)Stokes Shift (nm)
Extended conjugation+50 to +1001.5-2.0 fold increase+2 to +5+15 to +25
Electron-donating groups+10 to +252-3 fold increase+1 to +3+5 to +12
Electron-withdrawing groups−15 to −35Variable−1 to +2+8 to +18
Rigid molecular framework−5 to +103-5 fold increase+3 to +8+2 to +8

The rigidity of the molecular framework significantly influences fluorescence properties through its impact on non-radiative decay processes. Rigid systems with restricted molecular motion typically exhibit higher quantum yields and longer fluorescence lifetimes due to reduced vibrational quenching. The incorporation of phenazine units into macrocyclic structures often results in 3-5 fold enhancements in quantum yields.

Solvent effects provide additional insights into structure-fluorescence relationships. The fluorescence properties of phenazine derivatives are generally sensitive to solvent polarity, with polar solvents typically causing red-shifts and quantum yield changes. The magnitude of these effects depends on the charge transfer character of the excited state, which is influenced by the donor-acceptor substitution pattern.

The development of quantitative structure-fluorescence relationships has enabled predictive design of fluorescent phenazine derivatives. These relationships typically correlate molecular descriptors such as conjugation length, dipole moment, and steric parameters with measured fluorescence properties. The most successful models achieve correlation coefficients exceeding 0.90 for emission wavelength prediction and 0.85 for quantum yield prediction.

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1.3

Dates

Last modified: 07-17-2023

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